

Technical Support Center: [D-P-CL-Phe6,leu17]-vip tfa

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Compound of Interest

Compound Name: [D-P-CL-Phe6,leu17]-vip tfa

Cat. No.: B15606010

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **[D-P-CL-Phe6,leu17]-vip tfa**.

Frequently Asked Questions (FAQs)

Q1: What is **[D-P-CL-Phe6,leu17]-vip tfa** and what is its primary biological activity?

[D-P-CL-Phe6,leu17]-vip tfa is a competitive and selective antagonist of the vasoactive intestinal peptide (VIP) receptor.^{[1][2][3]} It has an IC₅₀ of 125.8 nM for the VIP receptor and does not show activity at glucagon, secretin, or GRF receptors.^{[1][3]} This makes it a specific tool for studying VIP-mediated signaling pathways.

Q2: What are the recommended storage conditions for **[D-P-CL-Phe6,leu17]-vip tfa**?

For long-term stability, it is recommended to store **[D-P-CL-Phe6,leu17]-vip tfa** at -20°C.^[4]

Q3: What is the molecular weight and formula of [D-P-CL-Phe6,leu17]-vip?

The molecular weight of the peptide is 3342.24 g/mol, and its chemical formula is C₁₄₈H₂₃₉CIN₄₄O₄₂.^[3] The TFA salt form will have a slightly different molecular weight.

Q4: In what research areas is this peptide antagonist commonly used?

[D-P-CL-Phe6,leu17]-vip is utilized in various research fields to investigate the physiological roles of VIP. This includes studies on gastroenterology, immunology, and oncology. For example, it has been used to study the VIP receptor-effector system in macrophages, its influence on gastric hyperemia, and its effects on prostate cancer cells.^{[1][5]}

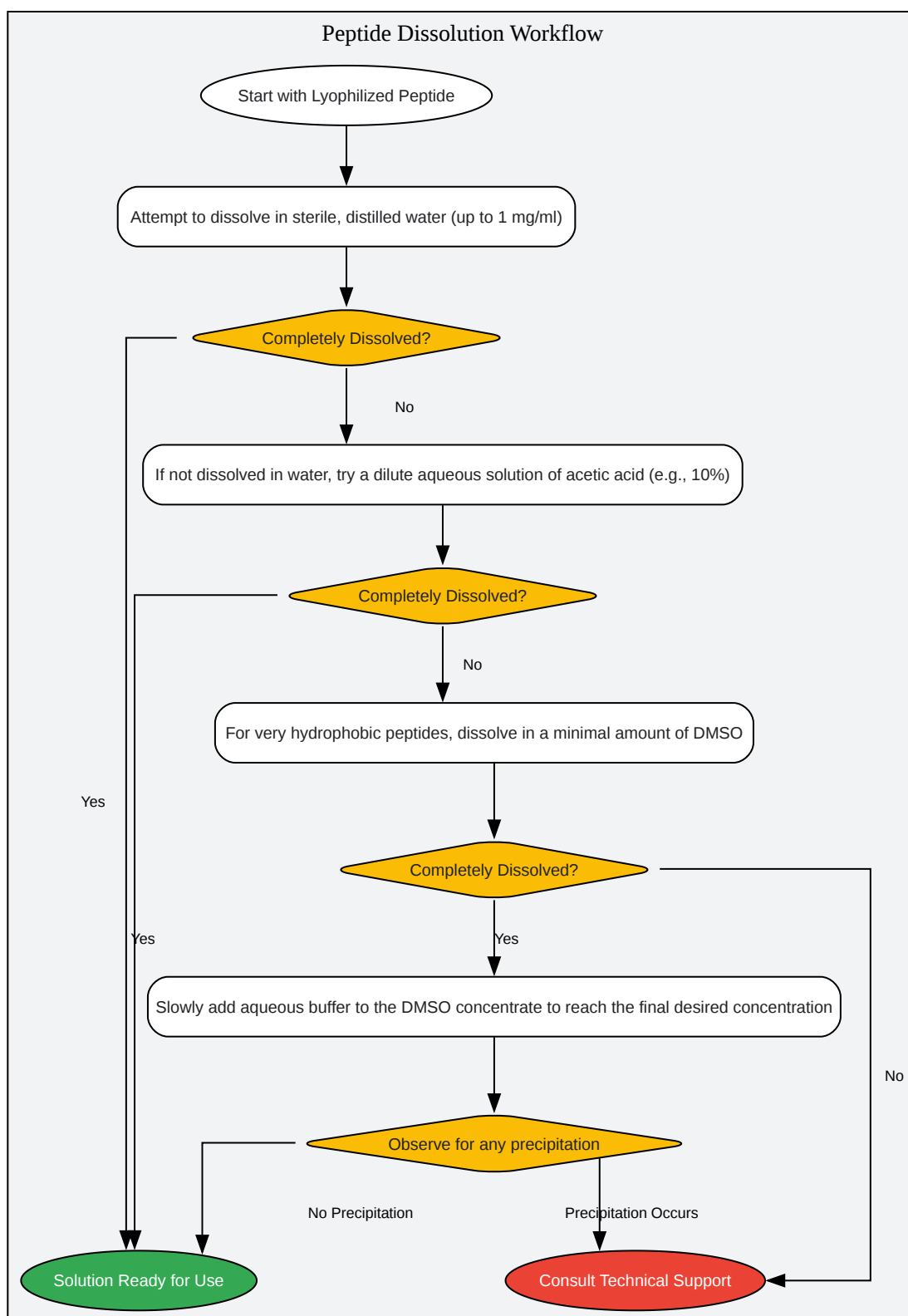
Troubleshooting Guide: Dissolving [D-P-CL-Phe6,leu17]-vip tfa

Researchers may occasionally face challenges when dissolving lyophilized peptides. The following guide provides a systematic approach to solubilizing **[D-P-CL-Phe6,leu17]-vip tfa**.

Problem: The peptide is not dissolving in my desired solvent.

Solution Workflow:

This workflow provides a step-by-step process for dissolving the peptide, starting with the most common and gentle solvents.



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Caption: A stepwise guide for dissolving **[D-P-CL-Phe6,leu17]-vip tfa**.

Detailed Steps & Considerations:

- **Start with Water:** Some sources indicate that [D-P-CL-Phe6,leu17]-vip is soluble in water up to 1 mg/ml.^[3] Therefore, this should be the first solvent to try. Use sterile, distilled water.
- **Acidic Solution:** If the peptide does not dissolve in water, a dilute acidic solution, such as 10% acetic acid, can be attempted.^[1]
- **Using DMSO for Hydrophobic Peptides:** For peptides that are particularly hydrophobic and do not dissolve in aqueous solutions, a small amount of dimethyl sulfoxide (DMSO) can be used.^[1]
 - **Minimal Volume:** Use the smallest amount of DMSO necessary to fully dissolve the peptide.
 - **Vortexing:** Gentle vortexing can aid in dissolution.
 - **Sonication:** A brief sonication in a water bath can also be effective, but be cautious to avoid heating the sample.
- **Dilution into Aqueous Buffer:** Once the peptide is dissolved in DMSO, the solution can be slowly diluted with your aqueous experimental buffer to the desired final concentration.^[1] It is crucial to add the buffer to the DMSO solution gradually while mixing to prevent the peptide from precipitating out.

Important Note: The TFA (trifluoroacetate) salt form of the peptide can make it more challenging to dissolve directly in neutral aqueous solutions. The use of a small amount of a solubilizing agent like DMSO is a common practice.

Quantitative Data Summary

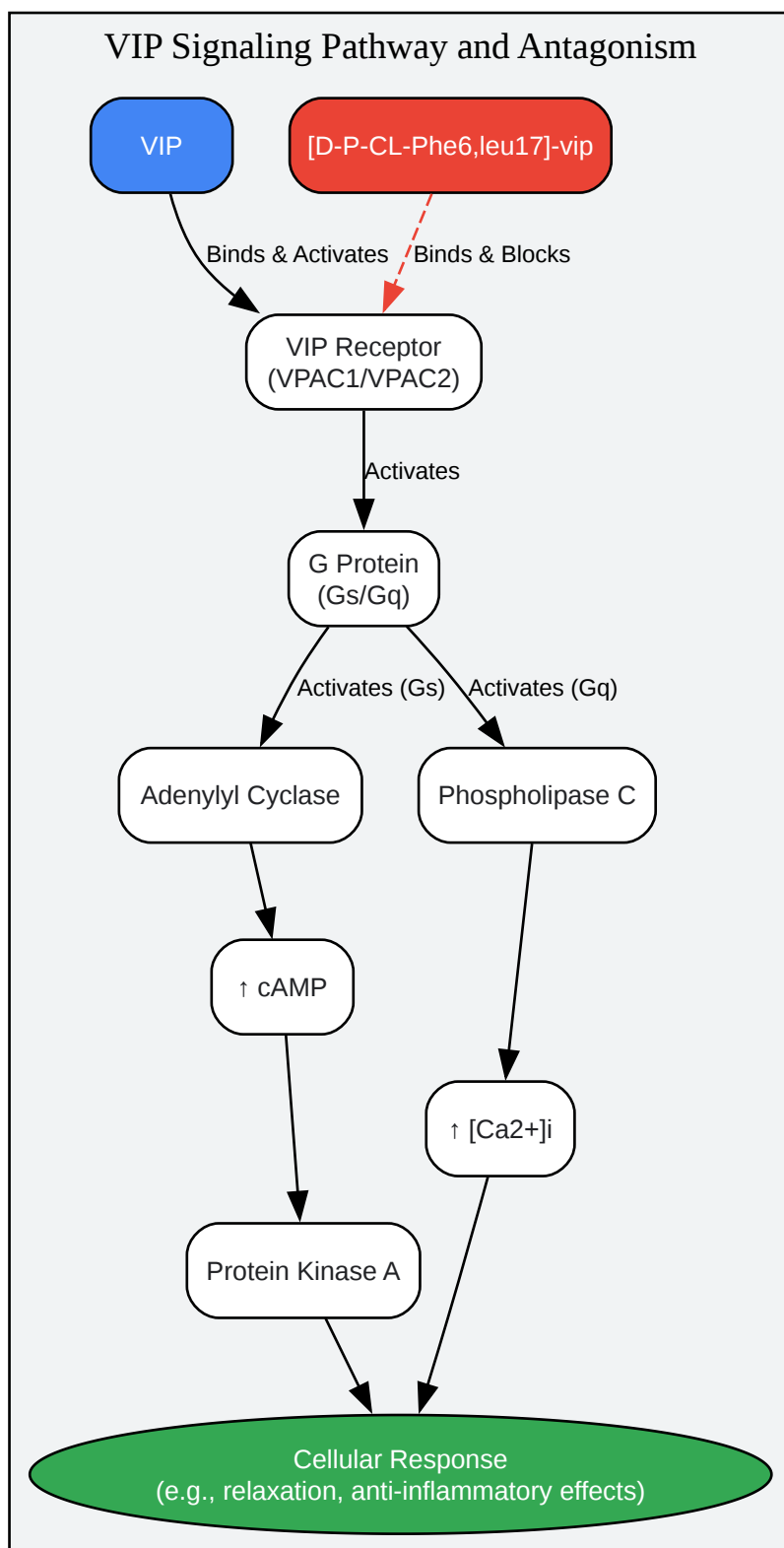
The following table summarizes the key quantitative data for [D-P-CL-Phe6,leu17]-vip.

Parameter	Value	Reference
IC50 (VIP Receptor)	125.8 nM	[1][2][3][4]
Molecular Weight	3342.24	[3]
Formula	C148H239ClN44O42	[3]
Water Solubility	Up to 1 mg/ml	[3]
Purity	≥95%	[3]

Experimental Protocols & Signaling Pathways

Signaling Pathway of VIP and its Antagonism by [D-P-CL-Phe6,leu17]-vip

Vasoactive Intestinal Peptide (VIP) primarily signals through G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] In some cell types, VIP can also stimulate an increase in intracellular calcium ([Ca²⁺]_i).[7] [D-P-CL-Phe6,leu17]-vip acts as a competitive antagonist, blocking VIP from binding to its receptor and thereby inhibiting these downstream signaling events.



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